An In-Depth Technical Guide to the Solubility and Stability of 5-Amino-2-methylphenol (CAS 2835-95-2)
An In-Depth Technical Guide to the Solubility and Stability of 5-Amino-2-methylphenol (CAS 2835-95-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-methylphenol, also known as 5-amino-o-cresol, is a versatile aromatic compound with the CAS number 2835-95-2.[1] Its molecular structure, featuring both an amino and a hydroxyl group on a toluene backbone, imparts a unique combination of chemical properties that make it a valuable intermediate in various industrial applications, including the synthesis of dyes and pigments, as well as in the pharmaceutical and cosmetic industries.[2] This guide provides a comprehensive technical overview of the solubility and stability of 5-Amino-2-methylphenol, offering insights into its physicochemical behavior, practical guidance for its handling and analysis, and a framework for its evaluation in research and development settings.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of 5-Amino-2-methylphenol is essential for its effective use.
| Property | Value | Source(s) |
| CAS Number | 2835-95-2 | [1] |
| Molecular Formula | C₇H₉NO | [3] |
| Molecular Weight | 123.15 g/mol | [3] |
| Appearance | White to off-white or brown crystalline powder/plates. | [3] |
| Melting Point | 160-162 °C | [4] |
| logP (estimated) | 0.79 | [3] |
Solubility Profile
The solubility of 5-Amino-2-methylphenol is a critical parameter for its application in various processes, from chemical synthesis to formulation development. Its amphoteric nature, possessing both a basic amino group and an acidic phenolic hydroxyl group, dictates a pH-dependent aqueous solubility.
Aqueous Solubility
5-Amino-2-methylphenol is reported to be partially or generally soluble in water.[2] One source provides a quantitative value of 2,427 mg/L (approximately 2.43 g/L) at 25 °C.[5] The solubility in aqueous solutions is significantly influenced by pH.
-
Acidic Conditions (low pH): The amino group (-NH₂) will be protonated to form the corresponding ammonium ion (-NH₃⁺). This salt formation drastically increases the polarity of the molecule, leading to a significant enhancement in aqueous solubility.[6][7]
-
Neutral Conditions (near isoelectric point): The compound will exist predominantly in its neutral form, exhibiting its lowest aqueous solubility.[7]
-
Basic Conditions (high pH): The phenolic hydroxyl group (-OH) will be deprotonated to form a phenoxide ion (-O⁻). This resulting salt is also highly soluble in water.[6][8]
Organic Solvent Solubility
5-Amino-2-methylphenol exhibits good solubility in a range of polar organic solvents. This is attributed to its ability to form hydrogen bonds via its amino and hydroxyl groups.[2]
| Solvent | Solubility | Source(s) |
| Ethanol | Soluble | [2] |
| Methanol | Soluble | [5] |
| Acetone | Soluble | |
| Ether | Soluble | [2] |
Stability Profile
The stability of 5-Amino-2-methylphenol is a key consideration for its storage, handling, and application, particularly in the context of pharmaceutical development where degradation products can have safety and efficacy implications.
General Stability
The compound is generally considered stable under standard conditions.[3] However, it is also noted to be air-sensitive .[9] This sensitivity likely arises from the potential for oxidation of the aminophenol structure, a common characteristic of such compounds, which can lead to coloration and the formation of impurities.
Degradation Pathways
When subjected to heat, 5-Amino-2-methylphenol is known to decompose and emit toxic fumes of nitrogen oxides.[3] The primary degradation pathways for aminophenols typically involve:
-
Oxidation: The aminophenol moiety is susceptible to oxidation, which can be accelerated by air, light, and the presence of metal ions. This can lead to the formation of colored quinone-imine or phenoxazinone structures.
-
Thermolysis: As mentioned, high temperatures can lead to decomposition, breaking down the molecule and releasing nitrogen oxides.[3]
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound. These studies, as outlined in the International Council for Harmonisation (ICH) guidelines, involve subjecting the compound to stress conditions more severe than those of accelerated stability testing.[10][11]
The following diagram illustrates a typical workflow for conducting forced degradation studies:
Caption: Workflow for Forced Degradation Studies.
While specific degradation products for 5-Amino-2-methylphenol under these conditions are not detailed in the available literature, the general behavior of aminophenols suggests that oxidation and polymerization are likely outcomes.
Experimental Protocols
Solubility Determination (Shake-Flask Method based on OECD 105)
This protocol outlines a standard method for determining the aqueous solubility of 5-Amino-2-methylphenol.
Objective: To determine the saturation solubility of 5-Amino-2-methylphenol in water at a specific temperature.
Materials:
-
5-Amino-2-methylphenol
-
Reagent-grade water
-
Thermostatically controlled shaker bath
-
Centrifuge and/or filtration apparatus (e.g., 0.45 µm syringe filters)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of 5-Amino-2-methylphenol to a known volume of water in a suitable vessel. The excess solid should be clearly visible.
-
Equilibration: Place the vessel in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and liquid phases by centrifugation or filtration. Ensure that the temperature is maintained during this step to prevent precipitation or further dissolution.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of 5-Amino-2-methylphenol using a validated analytical method.
-
Data Analysis: Calculate the solubility in g/L or mg/mL. The experiment should be performed in triplicate to ensure reproducibility.
Stability Testing (ICH Q1A Guideline)
This protocol provides a framework for assessing the stability of 5-Amino-2-methylphenol under various storage conditions.
Objective: To evaluate the stability of 5-Amino-2-methylphenol under defined temperature and humidity conditions over time.
Materials:
-
5-Amino-2-methylphenol packaged in the proposed container closure system.
-
ICH-compliant stability chambers.
-
Validated stability-indicating analytical method (e.g., HPLC) capable of separating the intact compound from its degradation products.
Procedure:
-
Sample Preparation: Package a sufficient quantity of 5-Amino-2-methylphenol in the container closure system intended for long-term storage.
-
Storage Conditions: Place the samples in stability chambers set to the following ICH recommended conditions:
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Testing Schedule: Withdraw samples at predetermined time points. For long-term studies, a typical schedule is 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, time points are typically 0, 3, and 6 months.
-
Analysis: Analyze the samples for appearance, assay of the active substance, and levels of degradation products using a validated stability-indicating method.
-
Data Evaluation: Evaluate the data for any significant changes, trends in degradation, and to establish a re-test period or shelf life.
The logical relationship for stability assessment is depicted in the following diagram:
Caption: Logic Diagram for Stability Assessment.
Analytical Methods for Stability and Solubility Studies
A validated, stability-indicating analytical method is paramount for accurate solubility and stability assessments. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique.
A reported HPLC method for the analysis of 5-Amino-2-methylphenol utilizes a reverse-phase column with a mobile phase consisting of acetonitrile, water, and phosphoric acid.[12] For mass spectrometry (MS) compatibility, formic acid can be used as a modifier instead of phosphoric acid.[12] The development and validation of such methods should follow ICH Q2(R1) guidelines, ensuring specificity, linearity, accuracy, precision, and robustness.
Handling and Storage Recommendations
Given its air-sensitive nature, proper handling and storage procedures are crucial to maintain the integrity of 5-Amino-2-methylphenol.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13] It should be kept away from heat, light, and incompatible materials such as strong oxidizing agents.[14][15][16] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize oxidation.[9] For laboratory quantities, refrigeration is often advised.[3]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[14] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[14] Avoid contact with skin and eyes.[13]
Conclusion
5-Amino-2-methylphenol is a compound with a well-defined set of physicochemical properties that govern its solubility and stability. Its pH-dependent aqueous solubility and good solubility in polar organic solvents provide flexibility in its application. While generally stable, its sensitivity to air necessitates careful handling and storage to prevent oxidative degradation. The protocols and guidelines outlined in this guide provide a robust framework for researchers and drug development professionals to accurately characterize the solubility and stability of 5-Amino-2-methylphenol, ensuring its quality and performance in its intended applications. Further research into its forced degradation profile would provide a more complete understanding of its potential degradation pathways and inform the development of highly specific, stability-indicating analytical methods.
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Solubility of Things. 5-Amino-2-methylphenol. [Link]
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Yale Environmental Health & Safety. Phenol Standard Operating Procedure. [Link]
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SIELC Technologies. Separation of 5-Amino-2-methylphenol on Newcrom R1 HPLC column. [Link]
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UC Berkeley Environmental Health & Safety. Phenol. [Link]
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ResearchGate. Preparation of 2-amino-5-methylphenol derivatives detected by GCMS and its Antibacterial activity. [Link]
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ResearchGate. Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution. [Link]
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National Center for Biotechnology Information. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. [Link]
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DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]
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Scribd. Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research. [Link]
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National Center for Biotechnology Information. Comparative Study of 4-Aminophenol Removal from Aqueous Solutions by Emulsion Liquid Membranes Using Acid and Basic Type 1 Facilitations. Optimisation and Kinetics. [Link]
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ResearchGate. Phenoxazinone synthase: Enzymatic catalysis of an aminophenol oxidative cascade. [Link]
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Ministry of Health, Labour and Welfare, Japan. Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. [Link]
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